Limonol
Description
Nomenclature and Structural Context of Limonol
This compound possesses the molecular formula C₂₆H₃₂O₈ and a molecular weight of 472.5 g/mol . medchemexpress.com This places it within the structural framework of limonoids.
Research indicates that this compound is closely related to Limonin (B1675406) (C₂₆H₃₀O₈, molecular weight 470.52 g/mol ), a well-known and abundant citrus limonoid. cirad.frnih.govfishersci.ca this compound is described as a derivative or metabolite of Limonin. medchemexpress.comnih.govmdpi.com Studies have shown that this compound can be obtained through structural modifications of Limonin, such as hydrogenation. mdpi.com It has also been isolated alongside other Limonin derivatives from natural sources like Citrus changshan-huyou. nih.gov
While sharing the core structural features of limonoids (a modified triterpenoid (B12794562) skeleton with a furan (B31954) ring), this compound is distinct from other members of this class, including its precursor Limonin, due to variations in its functional groups and hydrogenation state, as reflected in its different molecular formula and molecular weight. medchemexpress.comnih.govfishersci.canih.gov Terpenoids, in general, encompass a much broader range of structures and carbon numbers (e.g., monoterpenes with 10 carbons, diterpenes with 20, triterpenes with 30, etc.), whereas limonoids represent a specific, highly oxygenated tetranortriterpenoid subset. ebi.ac.uknih.govwikipedia.orgchemrxiv.orgtaylorandfrancis.comcirad.frmdpi.comscispace.com
Here is a table comparing this compound and Limonin:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | C₂₆H₃₂O₈ | 472.5 | 100027 |
| Limonin | C₂₆H₃₀O₈ | 470.52 | 179651 |
Significance of Investigating Specialized Metabolites in Biological Systems
Specialized metabolites, also known as secondary metabolites, are organic compounds produced by plants and other organisms that are not directly involved in primary metabolic processes like growth and development. nih.govmetwarebio.comrsc.org Despite this, they play crucial roles in the interaction of the organism with its environment. nih.govmetwarebio.comnih.govfrontiersin.org In plants, specialized metabolites are vital for defense against herbivores, pests, and pathogens, as well as for adaptation to abiotic stresses like drought and extreme temperatures. metwarebio.comnih.govfrontiersin.org
Beyond their ecological functions, specialized metabolites are of significant interest due to their potential applications in various industries, including agriculture, food processing, and particularly in medicine. nih.govrsc.orgnih.gov Many pharmaceuticals are derived from or inspired by plant specialized metabolites. rsc.org Investigating these compounds can lead to the discovery of new bioactive molecules with potential therapeutic properties. chemrxiv.orgontosight.ai
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape on this compound appears to be developing, with its presence noted in chemical libraries used in drug discovery. ontosight.ai It has been isolated from natural sources such as the seeds of Citrus paradisi (grapefruit) and the barks of Melia azedarach. medchemexpress.com Furthermore, this compound and its epimer, epi-Limonol, have been identified as derivatives resulting from the modification of Limonin. nih.gov
While its existence and relationship to Limonin are established, specific detailed research findings solely focused on this compound are less extensively documented compared to more abundant limonoids like Limonin. The inclusion of this compound in chemical libraries suggests ongoing interest in exploring its potential biological activities. ontosight.ai However, there is an acknowledged need for further research to comprehensively determine its specific properties, efficacy, and safety profile. ontosight.ai
Knowledge gaps exist in fully understanding the intricate biosynthetic pathways leading to specialized metabolites, including this compound. nih.govfrontiersin.org Furthermore, detailed research into the specific biological roles and potential applications of this compound itself, beyond its identification and isolation, represents an area requiring further investigation.
Here is a table summarizing some sources of this compound:
| Source Plant | Plant Family | Reference |
| Citrus paradisi | Rutaceae | medchemexpress.com |
| Melia azedarach | Meliaceae | |
| Citrus changshan-huyou (as a derivative) | Rutaceae | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
989-61-7 |
|---|---|
Molecular Formula |
C26H32O8 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |
InChI |
InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1 |
InChI Key |
ZFIURKZEANVFML-FNTQHQORSA-N |
SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C |
Canonical SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Liminol; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Studies of Limonol and Analogs
Strategies for Chemical Synthesis of Limonol
While the complete de novo total synthesis of complex limonoids presents significant challenges, strategies for obtaining this compound primarily revolve around the modification of more readily available precursor limonoids, particularly limonin (B1675406). Total synthesis approaches to limonoids often involve intricate multi-step procedures to construct the characteristic tetracyclic or hexacyclic frameworks and incorporate the furan (B31954) ring and various oxygen functionalities with precise stereochemistry. chemrxiv.orgbeilstein-journals.org These strategies may involve catalytic asymmetric reactions, diastereoselective couplings, and regioselective cyclizations. chemrxiv.orgbeilstein-journals.org However, the direct total synthesis of this compound itself is less commonly reported compared to its semisynthesis from natural precursors.
Semisynthesis of this compound Derivatives from Precursor Limonoids (e.g., Limonin)
Semisynthesis, utilizing abundant natural limonoids like limonin as starting materials, offers a more practical route to obtain this compound and a variety of its derivatives. researchgate.netresearchgate.netkneopen.com This approach leverages the inherent complex structure and stereochemistry of the natural product, focusing on targeted chemical transformations to introduce desired functionalities or modify existing ones. Limonin (C₂₆H₃₀O₈) differs from this compound (C₂₆H₃₂O₈) by the presence of a ketone at the C-7 position and a lower degree of saturation. nih.govwikipedia.org Therefore, key semisynthetic strategies often involve the reduction of the C-7 carbonyl group and potential modifications of the furan ring or other parts of the limonoid skeleton. researchgate.net
Hydrogenation Reactions of Limonin Leading to this compound and Other Derivatives
Hydrogenation is a crucial method for the semisynthesis of this compound from limonin. This reaction typically targets the reduction of the carbonyl group at the C-7 position of limonin to a hydroxyl group, yielding this compound. researchgate.netresearchgate.netkneopen.com Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net The choice of reducing agent can influence the selectivity and the specific hydroxyl epimer obtained at C-7 (α or β).
Research has shown that reduction of limonin with NaBH₄ can lead to the formation of this compound by reducing the C-7 carbonyl. researchgate.netresearchgate.netkneopen.com Another study successfully synthesized seven different hydrogenated limonin products using sodium cyanoborohydride, lithium aluminum hydride, and sodium borohydride. researchgate.netmdpi.com Sodium cyanoborohydride, for instance, was found to selectively reduce the ketone carbonyl at the C-7 position to a secondary alcohol, yielding epi-limonol. mdpi.com
| Starting Material | Reducing Agent | Product(s) | Reference |
| Limonin | NaBH₄ | This compound (C-7 alcohol) | researchgate.netresearchgate.netkneopen.com |
| Limonin | NaBH₃CN | epi-Limonol (C-7 secondary alcohol) | mdpi.com |
| Limonin | LiAlH₄ | Hydrogenated limonin products (various) | researchgate.netmdpi.com |
Regioselective Chemical Modifications of Limonoid Skeletons
Beyond the reduction of the C-7 carbonyl, regioselective chemical modifications of the limonoid skeleton are explored to generate diverse this compound derivatives. These modifications can target other functional groups present in the complex limonoid structure, such as the furan ring, lactone rings, or epoxide functionalities. The goal is often to alter the physical properties, such as solubility, or to explore the impact of structural changes on biological activities.
Studies have focused on modifications at the C-7 position, preparing derivatives such as acetates, oximes, and methoximes from the corresponding C-7 alcohols. researchgate.net Hydrogenation of the furan ring has also been performed on limonoids like limonin and obacunone (B191991). researchgate.net The structural modification of abundant secondary metabolites like limonoids is a source of new products with potential biological activity. researchgate.netresearchgate.netkneopen.com Regioselective reactions are essential in this context to ensure that modifications occur at desired positions without affecting other sensitive parts of the molecule.
Synthesis of Novel this compound Analogs for Structure-Activity Relationship Studies
The synthesis of novel this compound analogs is a significant area of research aimed at understanding the relationship between chemical structure and biological activity (SAR). By systematically modifying the this compound structure, researchers can identify key functional groups or structural features responsible for observed bioactivities. This involves designing and synthesizing derivatives with specific alterations to the core this compound scaffold.
Over 800 limonoid analogs have been synthesized, some exhibiting promising biological activities. researchgate.net Research on limonoid derivatives for SAR studies often focuses on modifications at positions known to influence activity, such as the C-7 carbonyl or the furan ring. researchgate.netmdpi.com The synthesis of water-soluble limonin derivatives through modifications at the C-7 position has also been reported, highlighting efforts to improve physicochemical properties relevant to potential applications. mdpi.com These studies contribute to building a preliminary limonoid synthetic structure-activity relationship. researchgate.net
Methodological Advancements in this compound Synthesis (e.g., Green Chemistry Approaches)
Methodological advancements in chemical synthesis, including the adoption of green chemistry principles, are increasingly relevant to the synthesis of this compound and its analogs. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency in chemical processes. scielo.bracs.org
While specific green chemistry approaches for the synthesis of this compound are not extensively detailed in the provided search results, the broader field of organic synthesis is moving towards more sustainable methodologies. This includes the use of renewable feedstocks, less hazardous solvents and reagents, catalytic methods, and energy-efficient procedures. acs.orgresearchgate.netmdpi.com The application of green chemistry principles to limonoid synthesis could involve exploring alternative extraction methods for precursor limonoids, developing catalytic hydrogenation procedures that utilize less toxic catalysts, or employing biocatalytic approaches for specific transformations. The use of natural catalysts and renewable energy sources, such as the reported use of lemon juice and concentrated solar radiation in the synthesis of other organic compounds, indicates potential avenues for greener limonoid synthesis in the future. nih.gov
| Principle of Green Chemistry | Potential Application in this compound Synthesis |
| Prevention of Waste | Optimizing reaction conditions to minimize by-products |
| Atom Economy | Designing synthetic routes that maximize incorporation of starting materials |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible |
| Use of Renewable Feedstocks | Utilizing limonoids from sustainable sources |
| Catalysis | Developing catalytic methods for key transformations (e.g., hydrogenation) |
Biosynthetic and Metabolic Pathways Involving Limonol
Limonol Formation in Plant Biosynthesis
The biosynthesis of limonoids in plants is a complex process involving extensive scaffold modifications of triterpene precursors. This pathway primarily occurs in the phloem regions of the stem in citrus plants. cirad.frfrontiersin.org
Position of this compound within the Broader Limonoid Biosynthetic Cascade
The biosynthesis of limonoids begins with the formation of a 30-carbon triterpene scaffold from isoprene (B109036) units derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netnih.gov This scaffold undergoes sequential condensation under the influence of oxidosqualene cyclases to form protolimonoid structures. researchgate.net Melianol (B1676181) is identified as a protolimonoid precursor in this cascade. nih.govnih.govbiorxiv.org
While a complete biosynthetic route to all limonoids has not been fully described, studies have elucidated key initial steps. Protolimonoids undergo scaffold rearrangements and furan (B31954) ring formation, accompanied by the loss of four carbon atoms, to yield the basic C26 limonoid structure. researchgate.netbiorxiv.org Nomilin (B1679832) is considered an initial precursor of all known citrus limonoids, synthesized in the stem and subsequently converted to other limonoids like limonin (B1675406) and obacunone (B191991) in other plant parts. cirad.frfrontiersin.orgnih.gov this compound is considered a metabolite of limonin. dss.go.th
Enzymatic Steps Implicated in this compound Production from Protolimonoid Precursors (e.g., Melianol, Nomilin)
Research has identified enzymes involved in the early stages of protolimonoid biosynthesis. Three conserved enzymes, an oxidosqualene cyclase (OSC) and two cytochrome P450 enzymes (CYPs), have been characterized from Citrus sinensis and Melia azedarach that catalyze the formation of the protolimonoid melianol from 2,3-oxidosqualene. nih.govnih.govbiorxiv.org Specifically, CsOSC1, AiOSC1, and MaOSC1 are involved in forming the triterpene scaffold, while CsCYP71CD1/MaCYP71CD2 and CsCYP71BQ4/MaCYP71BQ5 are CYPs that contribute to the pathway leading to melianol. nih.govbiorxiv.org These enzymes facilitate oxidations of tirucalla-7,24-dien-3β-ol, resulting in spontaneous hemiacetal ring formation and melianol production. nih.gov
Nomilin is a key intermediate in the biosynthesis of many citrus limonoids. cirad.frfrontiersin.org While the conversion of deacetylnomilinic acid to nomilin occurs in the stem, the specific enzymatic steps leading directly to this compound from precursors like melianol or nomilin within the plant biosynthetic pathway are not extensively detailed in the provided search results. However, it is noted that this compound is considered a metabolite of limonin. dss.go.th Limonin itself is produced from the precursor limonoate A-ring lactone (LARL) by the enzyme limonoid-A-ring lactone hydrolase (LLH), particularly under acidic conditions. cirad.fr
Gene Expression and Regulation of Limonoid Biosynthetic Enzymes Relevant to this compound
Studies have investigated the genetic control of limonoid biosynthesis in citrus. Comparative transcriptomic analysis of different citrus tissues and genotypes has identified differentially expressed genes potentially involved in this pathway. nih.gov Enzymes such as oxidosqualene cyclase (OSC), cytochrome P450s (CYP450s), and transcriptional factors like MYB have shown significant correlation with limonoid content. nih.govnih.gov
The expression of the CiOSC gene, encoding oxidosqualene cyclase, has been found to correlate positively with the accumulation of limonoids during seed development. nih.gov Suppression of CiOSC expression through virus-induced gene silencing (VIGS) led to a reduction in limonoid content, indicating its crucial role in the biosynthesis of the triterpenoid (B12794562) precursor. nih.gov
Transcription factors, such as the MYB transcription factor CiMYB42, have been identified as regulators of limonoid biosynthesis. nih.gov CiMYB42 is an R2R3MYB transcription factor that positively regulates limonoid biosynthesis by binding to the promoter of CiOSC, thereby influencing its expression. nih.gov Overexpression of CiMYB42 in sweet orange resulted in increased limonin accumulation, while its downregulation led to less nomilin accumulation. nih.gov
Limonoid glucosyltransferase (LGT) is another important regulatory enzyme in the limonoid metabolic pathway in citrus. cirad.fr LGT is responsible for converting limonoid aglycones, including limonin and nomilin, into their corresponding non-bitter glucosides. cirad.frareeo.ac.ir The expression pattern of the gene encoding LGT varies among citrus species and tissues, and its activity can influence the levels of bitter limonoid aglycones. cirad.frareeo.ac.ir The reduction of limonin content with fruit ripening has been associated with increased gene expression of limonoid UDP-glucosyl transferase. areeo.ac.ir
Microbial Biotransformation of Limonoids to this compound
Microorganisms play a significant role in the metabolism and degradation of limonoids, including their conversion to compounds like this compound. This microbial biotransformation can occur in various environments, such as soil and the human gastrointestinal tract. cirad.fr
Identification of Microorganisms Capable of Limonoid Conversion
Several species of bacteria and fungi have been identified that are capable of metabolizing limonoids. cirad.frdss.go.thresearchgate.net These microorganisms have been isolated from diverse sources, including orchard soils, citrus waste heaps, effluent streams of citrus processing plants, and the human gastrointestinal tract. cirad.frresearchgate.net
Examples of microorganisms reported to metabolize limonoids include:
Arthrobacter globiformis cirad.frdss.go.th
Pseudomonas species (e.g., Pseudomonas 321-18) cirad.frdss.go.th
Acinetobacter species cirad.frdss.go.th
Corynebacterium fascians (also referred to as Rhodococcus fascians) cirad.fr
Bacterium No. 342-152-1 dss.go.th
Penicillium digitatum (specifically for limonene (B3431351) biotransformation, a related monoterpene) scielo.org.coresearchgate.net
Some of these microorganisms, such as Arthrobacter globiformis II, have been shown to metabolize bitter limonin into non-bitter metabolites like this compound. cirad.fr Immobilized bacterial cells have been utilized in biological processes for the debittering of citrus juices by converting limonoids. cirad.frdss.go.th
Enzymatic Systems (e.g., Hydrolases, Dehydrogenases) Involved in Limonoid Degradation to this compound
The microbial degradation of limonoids involves a variety of enzymes that catalyze specific transformations. cirad.frresearchgate.net While the complete enzymatic pathway leading specifically to this compound from various limonoids in microorganisms is not fully delineated in the provided information, several relevant enzymatic activities have been reported in limonoid-metabolizing bacteria.
Limonoid D-ring lactone hydrolase is an enzyme found in citrus tissues and certain soil-borne bacteria that catalyzes the reversible opening and closing of the D-ring lactones of limonoids. researchgate.net However, its significance in debittering is limited at citrus juice pH, where the equilibrium favors the lactone (limonin) formation. researchgate.net
Limonoate dehydrogenase is another enzyme present in bacterial species and navel orange albedo tissue that irreversibly converts limonoate A-ring lactone (LARL) into its dehydro forms, thereby preventing limonin production. cirad.frdss.go.th These dehydrogenases attack most citrus limonoids that have an open D-ring and intact furan ring and epoxide. dss.go.th While their function is similar across different organisms, their characteristics such as pH optima, cofactor requirements, and stability can vary. dss.go.th
Other enzymes implicated in limonoid metabolism in microorganisms include limonin D-ring lactone hydrolase and limonin transeliminase (lyase). researchgate.net Limonin epoxidase is involved in converting limonin to deoxylimonin (B7765825) in some bacteria. cirad.fr
Although this compound is considered a metabolite of limonin dss.go.th, the specific enzymatic steps responsible for the direct conversion of limonin or other limonoids to this compound by microbial enzymes are not explicitly detailed in the search results. However, the conversion of limonin to this compound by Arthrobacter globiformis II suggests the involvement of specific microbial enzymatic systems capable of this transformation. cirad.fr
Metabolic Engineering Approaches for this compound Production in Heterologous Hosts
Metabolic engineering offers promising strategies for the sustainable production of valuable natural compounds like this compound in heterologous host organisms researchgate.netmdpi.com. These approaches typically involve the introduction and optimization of the relevant biosynthetic pathways in microorganisms such as Escherichia coli and Saccharomyces cerevisiae, which are amenable to genetic manipulation and high-density fermentation researchgate.netmdpi.comnih.govresearchgate.net.
For triterpenoid production in heterologous hosts, engineering efforts often focus on enhancing the supply of precursor molecules. The mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway are the primary routes for the biosynthesis of isoprenoid precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) researchgate.netijbbku.com. Strategies may involve overexpression of rate-limiting enzymes within these pathways to increase the metabolic flux towards triterpene synthesis researchgate.netijbbku.com.
Furthermore, the introduction of heterologous genes encoding enzymes specific to the limonoid biosynthetic pathway, such as oxidosqualene cyclases and various modifying enzymes (e.g., hydroxylases, isomerases, methyltransferases, acyltransferases, and hydrolases), is crucial for directing the metabolic flux towards the desired end-product, this compound frontiersin.orgresearchgate.net. Challenges in heterologous expression include ensuring functional expression of plant enzymes in a microbial environment and balancing the activities of multiple enzymes in a reconstructed pathway researchgate.netresearchgate.net.
Research in metabolic engineering for terpenoids has demonstrated the potential to achieve significant production yields in engineered microorganisms ijbbku.com. While specific detailed studies on the metabolic engineering solely for this compound production in heterologous hosts may be limited in the provided search results, the general principles and techniques applied to other triterpenoids and limonoids are directly relevant researchgate.netmdpi.comnih.govresearchgate.net.
A summary of general metabolic engineering strategies for terpenoid production in heterologous hosts is presented in the table below:
| Strategy | Description | Host Organisms Commonly Used | Relevant Pathways Involved |
| Precursor Pathway Engineering | Overexpression of genes in MVA or MEP pathways to increase IPP/DMAPP supply | E. coli, S. cerevisiae | MVA, MEP |
| Introduction of Heterologous Biosynthetic Genes | Cloning and expression of plant-derived enzymes (e.g., cyclases, modifiers) | E. coli, S. cerevisiae, Plants | Limonoid Biosynthesis |
| Pathway Optimization | Balancing enzyme expression levels, compartmentalization | E. coli, S. cerevisiae | Reconstructed Pathways |
| Host Strain Engineering | Modifying host metabolism to reduce competing pathways, improve tolerance | E. coli, S. cerevisiae | Host Primary Metabolism |
This compound Catabolism and Degradation Pathways in Non-Human Biological Systems
The catabolism and degradation of organic compounds are essential processes in biological systems, carried out by a variety of organisms, including microorganisms and plants themselves openaccessjournals.comopenaccessjournals.comnih.gov. While specific detailed pathways for this compound degradation are not extensively described in the provided search results, general mechanisms for the breakdown of natural products, including terpenoids and limonoids, involve enzymatic reactions mdpi.comnih.govresearchgate.net.
In non-human biological systems, the degradation of compounds like this compound can occur through various enzymatic transformations aimed at detoxification, utilization as a carbon source, or turnover as part of metabolic cycles openaccessjournals.comopenaccessjournals.com. These processes contribute to the recycling of elements and the maintenance of ecosystem balance openaccessjournals.comopenaccessjournals.com.
Enzymatic hydrolysis and oxidation are key reactions involved in the catabolism and degradation of many organic molecules mdpi.comnih.govresearchgate.net. Hydrolysis involves the cleavage of chemical bonds through the addition of water, often catalyzed by hydrolase enzymes researchgate.net. For a compound like this compound with ester or lactone functionalities (common in limonoids), enzymatic hydrolysis could lead to the opening of rings or cleavage of side chains researchgate.net.
Oxidation reactions, catalyzed by oxidoreductase enzymes, involve the loss of electrons or gain of oxygen atoms in a molecule nih.gov. These reactions can lead to the formation of more polar and easily excretable or further metabolizable products mdpi.comnih.gov. For this compound, which contains multiple hydroxyl and ketone groups and furan and lactone rings, enzymatic oxidation could occur at various positions, potentially leading to ring cleavage or further functionalization nih.govnih.gov. The presence of metal ions can also catalyze oxidative degradation mdpi.comnih.gov.
These enzymatic processes can occur sequentially or in parallel, leading to the breakdown of complex structures into simpler molecules that can enter central metabolic pathways openaccessjournals.com.
Limonoids, including this compound, are considered secondary metabolites in plants and play significant roles in their interactions with the environment mdpi.comnrfhh.com. A primary function of limonoids is their involvement in plant defense mechanisms against herbivores, insects, and pathogens mdpi.comnrfhh.comresearchgate.netresearchgate.net.
These compounds can act as feeding deterrents due to their bitter taste or exhibit direct toxicity to pests and pathogens mdpi.comnrfhh.com. The accumulation of limonoids in specific plant tissues, such as fruits and seeds, can provide a chemical barrier against attack medchemexpress.com. Research indicates that terpenoids, as a broad class, contribute to plant resistance through various mechanisms, including direct antimicrobial activity and signaling in defense responses mdpi.comnrfhh.comresearchgate.netresearchgate.net.
While the direct role of this compound in plant growth cycles is not as extensively documented as its defense function, other terpenoid derivatives, such as certain plant hormones, are crucial regulators of plant growth and development mdpi.com. However, the primary established role for limonoids like this compound is in mediating plant defense against biotic stresses mdpi.comnrfhh.com. The production and accumulation of these defense compounds can be influenced by environmental factors and the plant's developmental stage researchgate.netresearchgate.net.
Analytical Methodologies for the Detection and Quantification of Limonol
Chromatographic Techniques for Limonol Analysis
Chromatographic methods are essential for separating this compound from complex mixtures, enabling its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. HPLC allows for the separation of this compound based on its interaction with a stationary phase and a mobile phase. Various detection modes can be coupled with HPLC to enhance its analytical capabilities. Ultraviolet (UV) detection is commonly employed, provided this compound has a chromophore that absorbs UV light at a suitable wavelength nih.gov. Mass Spectrometry (MS) detection, such as LC-MS, offers higher sensitivity and specificity, allowing for the identification of this compound based on its molecular weight and fragmentation pattern, even in complex samples uni.lu,. The combination of HPLC with MS is particularly powerful for both quantification and confirmation of this compound's presence. Research indicates the application of HPLC in analyzing compounds including those structurally related to this compound nih.gov.
Gas Chromatography (GC) for Volatile this compound Species or Derivatives
Gas Chromatography (GC) is another valuable chromatographic technique, particularly suited for the analysis of volatile or semi-volatile compounds. While this compound itself might require derivatization to increase its volatility, GC can be applied for the analysis of this compound or its volatile derivatives,. GC separates compounds based on their boiling points and interactions with the stationary phase in a heated column. Similar to HPLC, GC can be coupled with various detectors, including Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS), for detection and identification,. GC-MS provides detailed information about the molecular structure through fragmentation analysis. Studies have utilized GC techniques for analyzing components in complex samples, which could be adapted for this compound analysis if appropriate volatility is achieved.
Spectroscopic Methods for this compound Characterization
Spectroscopic techniques provide crucial information about the structural features and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds like this compound uni.lu,. Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity uni.lu,. Carbon-13 NMR (¹³C NMR) reveals the carbon skeleton of this compound. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between atoms, allowing for the complete assignment of signals and confirmation of the molecular structure uni.lu,. NMR spectroscopy is essential for confirming the identity and purity of isolated this compound uni.lu,.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HR-ESI-MS)
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis uni.lu,. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can provide accurate mass measurements, which are crucial for determining the elemental composition of this compound uni.lu,. The fragmentation pattern observed in MS provides characteristic ions that help in piecing together the structure of the molecule uni.lu,. MS is often coupled with chromatographic techniques (LC-MS or GC-MS) for the analysis of this compound in mixtures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. By measuring the absorption of infrared radiation at different wavelengths, IR spectroscopy provides a spectrum with peaks corresponding to the vibrational frequencies of specific chemical bonds (e.g., C-H, O-H, C=O). This information helps confirm the presence of characteristic functional groups expected in the structure of this compound.
Based on the available information, there is limited scientific literature specifically detailing analytical methodologies for the detection and quantification of the chemical compound "this compound" (CID 100027). The search results predominantly discuss "Luminol" (CID 10638), a different chemical compound known for its chemiluminescence properties, and its associated analytical techniques.
Therefore, it is not possible to generate a detailed article focusing solely on the analytical methodologies, sample preparation, and detection methods specifically for this compound as requested by the outline sections 5.3 and 5.4, based on the current search results.
The PubChem database identifies this compound with CID 100027. nih.gov
Mechanistic Investigations of Limonol S Biological Interactions Non Clinical
Molecular Mechanisms of Action at the Cellular Level (e.g., in vitro enzyme modulation, cellular pathway interference)
Studies on the molecular mechanisms of Limonol and its derivatives at the cellular level have begun to shed light on how these compounds exert their effects. While specific detailed mechanisms for this compound itself are still being elucidated, research on related limonoids provides insights. For instance, some limonoid derivatives have been investigated for their potential to inhibit Hsp90α, a molecular chaperone involved in the folding and stability of various client proteins, including signaling molecules like c-Raf and Akt. chemfaces.com Induced fit docking protocols and molecular dynamics have been employed to understand the structural basis of the biological activity of these derivatives and their interaction with Hsp90α. chemfaces.com This suggests a potential mechanism involving interference with cellular pathways regulated by Hsp90 client proteins.
Furthermore, research on other natural compounds and plant extracts, while not specifically on this compound, demonstrates methodologies used to investigate cellular mechanisms, such as modulating enzyme activity (e.g., NADPH oxidase and myeloperoxidase) and interfering with signaling pathways (e.g., MAPK signaling) in immune cells, often measured using techniques like chemiluminescence. researchgate.netmdpi.com These approaches could be applicable to future studies on this compound.
Antifeedant Activity of this compound and its Derivatives in Non-Human Organisms
This compound and its derivatives have demonstrated significant antifeedant activity against various insect pests. nih.govmdpi.comresearchgate.net This activity is a key area of non-clinical investigation, particularly concerning its potential in pest management.
Studies have evaluated the antifeedant effects of natural limonoids, including this compound, and their semisynthetic derivatives against insects like Spodoptera frugiperda (fall armyworm) and Leptinotarsa decemlineata (Colorado potato beetle). nih.govresearchgate.net
In one study, the antifeedant activity of Citrus-derived limonoids like limonin (B1675406), nomilin (B1679832), and obacunone (B191991), along with their semisynthetic derivatives, was tested against S. frugiperda larvae. Highly significant antifeedant activity was observed for some natural and semisynthetic limonoids. nih.gov Simple chemical modifications, such as reduction at the C-7 carbonyl and alterations to the furan (B31954) ring, were performed to understand the structure-activity relationship. nih.gov The behavioral responses to these structural modifications were found to vary among insect species. nih.gov
Another study investigated the effects of limonin and five of its derivatives, including this compound and epithis compound, on the feeding, growth, and development of fourth instar Leptinotarsa decemlineata larvae. Epithis compound and limonin diosphenol were the most effective in reducing feeding and growth. This compound showed some feeding reduction in short-term tests but was not effective in long-term assays at the tested dosage. researchgate.net This highlights that the effectiveness can be dependent on the specific derivative and the insect species.
Impact on Insect Physiology and Behavior
The antifeedant activity of limonoids impacts insect physiology and behavior primarily by deterring feeding. wikipedia.orgmdpi.com This deterrence can occur through effects on taste receptors, making the plant material unpalatable. journalspress.com
Beyond immediate feeding inhibition, some limonoids, like azadirachtin (B1665905) (a C-seco limonoid), are known to disrupt insect development. researchgate.netnih.gov While the direct impact of this compound on insect development is less extensively documented compared to its antifeedant effect, studies on related limonoids suggest potential physiological consequences beyond feeding deterrence. For instance, some limonoids have been shown to antagonize molting steroid hormone activity in insect cells. mdpi.com
The behavioral response of insects to antifeedants is complex and can involve the modulation of neurons associated with feeding receptors, leading to feeding deterrence or suppression. mdpi.com Understanding how this compound interacts with these sensory and potentially downstream neural pathways is crucial to fully characterize its behavioral impact.
Cellular Targets and Signaling Pathways in Insect Models
The cellular targets and signaling pathways involved in the antifeedant action of limonoids in insects are an active area of research. While the precise cellular targets of this compound in insects require further investigation, studies on other plant-derived antifeedants and insect physiology provide potential avenues for exploration.
Antifeedants can interact with insect taste cells, affecting sensory perception and inhibiting feeding. journalspress.com The mechanisms can involve interference with neurons associated with antifeedant receptors or blocking receptors that stimulate feeding. mdpi.com
Research into insect physiology and toxicology has identified various signaling pathways that regulate feeding behavior and development, including G-protein coupled receptors (GPCRs) and pathways involving hormones like 20-hydroxyecdysone. mdpi.commdpi.com Some studies suggest that certain limonoids may interfere with ecdysteroid signaling, which is critical for molting and development in insects. mdpi.com
While direct evidence for this compound's interaction with specific insect cellular targets and signaling pathways is limited in the provided search results, the known activities of related limonoids and the general mechanisms of antifeedants in insects suggest that this compound's effects likely involve interactions with chemosensory receptors and potentially downstream signaling cascades that regulate feeding behavior and possibly developmental processes.
Interaction with Specific Biomolecules (e.g., Proteins, Enzymes)
The biological activities of this compound are mediated through its interactions with specific biomolecules, particularly proteins and enzymes. These interactions can involve binding to receptors, modulating enzyme activity, or interfering with protein function.
As mentioned in the context of cellular mechanisms, some limonoid derivatives have shown potential as inhibitors of Hsp90α, indicating a direct interaction with this protein target. chemfaces.com This interaction can affect the stability and function of Hsp90 client proteins, thereby influencing various cellular processes. chemfaces.com
Enzyme modulation is a significant mechanism by which many bioactive compounds exert their effects. thermofisher.com While specific enzymes directly modulated by this compound are not extensively detailed in the search results, studies on related compounds highlight the importance of enzyme interactions. For instance, some plant compounds can inhibit enzymes involved in oxidative burst in immune cells, such as NADPH oxidase and myeloperoxidase. researchgate.net Other examples include the inhibition of steroidogenic enzymes by nitric oxide in Leydig cells, demonstrating how small molecules can modulate enzyme activity to influence biological processes. oup.com
Further research is needed to fully characterize the specific protein and enzyme targets that mediate this compound's observed biological activities, particularly its antifeedant effects in insects and potential antimicrobial or antioxidant properties. Techniques such as protein binding assays and enzyme activity measurements in the presence of this compound would be valuable in elucidating these interactions.
Structure Activity Relationship Sar Studies for Limonol and Its Analogs Non Clinical Contexts
Correlation of Limonol's Structural Features with Observed Biological Effects
The biological activity of limonoids is intrinsically linked to their complex and varied molecular architecture. nih.gov The archetypal limonoid scaffold consists of four fused rings (A, B, C, and D), similar to steroids, with a characteristic furan (B31954) ring attached at the C-17 position. nih.gov Variations in this core structure, including the oxidation state and the nature of substituents, lead to a wide spectrum of biological activities.
Key structural features correlated with biological effects include:
The Furan Ring: The furan ring at C-17 is a critical pharmacophore for many biological activities, including insect antifeedant effects and the induction of detoxifying enzymes like glutathione (B108866) S-transferase. acs.org Studies comparing natural limonoids with their defuranated analogs have shown a significant reduction in activity upon removal or modification of this ring. For instance, defuran nomilin (B1679832) shows diminished inhibitory activity on p38 MAP kinase compared to nomilin. nih.gov
The A-Ring: Modifications to the A-ring significantly impact activity. Many citrus limonoids are A-secolimonoids, meaning the A-ring has undergone oxidative cleavage. nih.gov The presence of a seven-membered A-lactone ring, as seen in nomilin, appears to be essential for potent inhibitory activity against certain enzymes. nih.gov The conversion of the A-ring lactone to an open-ring amino derivative in limonin (B1675406) has been shown to enhance anti-inflammatory and analgesic properties. nih.gov
The D-Ring and Epoxide Group: The D-ring often features an epoxide group. This oxygen bridge is considered important for the analgesic and anti-inflammatory activities of limonin derivatives. researchgate.net
Oxygenation Pattern: Limonoids are highly oxygenated, and the position and type of oxygen-containing functional groups (hydroxyls, ketones, lactones, epoxides) are major determinants of activity. nih.gov For example, modifications at the C-7 position, such as the reduction of a ketone to a hydroxyl group (forming a "this compound"-type derivative), can alter the biological profile. mdpi.com
| Limonoid Analog | Key Structural Feature | Observed Biological Effect (Non-Clinical) | Reference |
|---|---|---|---|
| Nomilin | Intact furan ring, seven-membered A-lactone ring with acetoxy group | Potent inhibition of p38 MAP kinase | nih.gov |
| Limonin | Intact furan ring, two six-membered lactone rings | Moderate inhibition of p38 MAP kinase | nih.gov |
| Defuran Nomilin | Lacks the furan ring | Reduced inhibition of p38 MAP kinase | nih.gov |
| Deoxylimonin (B7765825) Amino Derivative | Modified open A-ring with amino group | Enhanced anti-inflammatory and analgesic activity | nih.gov |
| Limonoid Glucosides | Glucose moiety attached at C-17 | Loss of insect antifeedant activity | acs.org |
Influence of Specific Functional Groups and Stereochemistry on Activity
The specific functional groups appended to the limonoid core and their stereochemical orientation are critical in modulating biological activity.
Functional Groups:
Acetoxy Group: The presence of an acetoxy group on the A-ring of nomilin is suggested to be essential for its potent inhibitory activity on p38 MAP kinase. nih.gov Its removal in deacetyl nomilin results in lower, though still significant, activity. nih.gov
Carbonyl Group at C-7: The ketone at the C-7 position is a common site for modification. Hydrogenation of this group to a hydroxyl group creates derivatives with altered anti-inflammatory potential. mdpi.com The creation of oxime derivatives at this position has been shown to yield compounds with significant insect antifeedant effects. mdpi.com
Lactone Rings: The lactone rings (particularly the A- and D-rings) are vital. Their opening or modification can drastically change solubility and biological function. For example, converting the A-ring lactone into a δ-lactam can enhance analgesic activity. researchgate.net
Computational Approaches in Predicting this compound's SAR (e.g., Molecular Docking, QSAR)
Computational methods are increasingly used to predict and rationalize the SAR of complex natural products like limonoids, accelerating the discovery of potent analogues. oncodesign-services.comnih.gov
Molecular Docking: This technique simulates the interaction between a ligand (the limonoid) and a biological target (e.g., an enzyme). It predicts the preferred binding orientation and calculates a "docking score" or binding energy, which estimates binding affinity. scitepress.org Molecular docking studies on various limonoids have been used to predict their potential as inhibitors of enzymes like the main protease (Mpro) of the COVID-19 virus. nih.gov These studies revealed that limonoids can fit into the active site of the enzyme, with binding energies comparable to or better than reference inhibitors. nih.gov For example, in a study targeting Mpro, limonin (LMN) showed a satisfactory interaction energy of -7.4 kcal/mol. nih.gov Such in silico analyses help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding the design of more effective derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that builds mathematical models to correlate the chemical structures of a series of compounds with their biological activities. researchgate.netnih.gov For tetranortriterpenoids, QSAR studies have been employed to create models with high predictive ability for activities like insect antifeedant effects. researchgate.net These models use various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) to quantify the physicochemical properties of the molecules. The resulting model can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
| Computational Method | Limonoid/Analog Studied | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|---|
| Molecular Docking | Limonin (LMN) | COVID-19 Main Protease (Mpro) | Predicted binding energy of -7.4 kcal/mol, indicating good affinity. | nih.gov |
| Molecular Docking | Various natural limonoids | COVID-19 Main Protease (Mpro) | Limonoids showed affinity to complex with Mpro, suggesting potential as inhibitors. | nih.gov |
| QSAR (CoMFA) | Tetranortriterpenoids | Antifeedant Activity | Developed a predictive model with a cross-validated r² of 0.654. | researchgate.net |
| QSAR (CPSA) | Classes of Tetranortriterpenoids | Antifeedant Activity | Class-wise analysis yielded better prediction models. | researchgate.net |
Emerging Research Perspectives and Future Directions in Limonol Research
Advanced Spectroscopic and Imaging Techniques for in situ Limonol Detection
Advanced spectroscopic and imaging techniques are crucial for the in situ detection and visualization of chemical compounds within complex biological or environmental matrices. While the provided search results discuss advanced spectroscopic and imaging techniques, particularly in the context of chemiluminescence and bioimaging using compounds like luminol (B1675438) and its derivatives, direct information on the application of these specific techniques for in situ this compound detection was not found. However, the principles discussed in the search results regarding luminescence imaging and the development of sensitive detection platforms for various molecules suggest potential avenues for this compound research.
For instance, chemiluminescence (CL) has been developed as a versatile technique for bioanalytical applications due to its sensitivity and ability for real-time and in situ analysis. mdpi.com The use of luminol and its derivatives in CL imaging for detecting substances like reactive oxygen species (ROS) and antioxidants highlights the potential of luminescence-based methods for in situ chemical detection. nih.govresearchgate.netresearchgate.net The development of self-illuminating nanoparticles using luminol-based polymers for CL imaging also demonstrates the potential for creating probes for specific molecules. nih.gov Future research on this compound could potentially explore the development of similar luminescence-based probes or the application of advanced spectroscopic methods like Raman spectroscopy or mass spectrometry imaging for its in situ detection in plants or other relevant systems.
Integrated Omics Approaches to Elucidate this compound Pathways and Functions (e.g., Metabolomics, Transcriptomics)
Integrated omics approaches, such as metabolomics and transcriptomics, are powerful tools for gaining a comprehensive understanding of biological systems and elucidating the pathways and functions of specific compounds like this compound. Metabolomics focuses on the end products of genes and their interactions in metabolic pathways, while transcriptomics examines gene expression. mdpi.com The integration of these approaches allows for the rapid identification of functional genes associated with metabolism and the analysis of molecular variance mechanisms across multiple levels. mdpi.comnih.gov
Research utilizing integrated metabolomics and transcriptomics has been successfully applied to study metabolic pathways and identify key genes involved in the biosynthesis of various compounds, including terpenes. mdpi.comnih.gov For example, studies on Litsea cubeba have used transcriptomics and metabolomics to reveal genes involved in the biosynthesis pathway of terpenes under different light conditions. mdpi.com This integrated approach can help pinpoint key enzymes and regulatory elements involved in this compound biosynthesis and metabolism within plants. Furthermore, combining metabolomics analysis with machine learning and artificial intelligence is poised to enhance future research in this area. mdpi.com Applying these integrated omics strategies to this compound research could provide detailed insights into its biosynthetic route, its role in various cellular processes, and how its production is regulated.
Synthetic Biology and Metabolic Engineering for Enhanced this compound Yield or Novel Analog Production
Synthetic biology and metabolic engineering offer promising avenues for enhancing the production of valuable compounds like this compound and creating novel analogs. Engineered microorganisms have emerged as viable alternatives for the production of terpenes such as limonene (B3431351), a related compound. researchgate.netnih.govnih.gov Metabolic engineering involves modifying cellular function to improve the bio-based synthesis of target chemicals, often by re-wiring metabolic pathways through genetic reconstruction. researchgate.netopenaccessjournals.com Synthetic biology provides tools and techniques for designing and constructing novel biological systems or re-designing existing ones. researchgate.netfrontiersin.org
Challenges in microbial production include low enzyme efficiency and specificity, as well as potential toxicity of the target compound to the host organism. nih.gov However, systems biology approaches, which integrate synthetic biology, metabolic engineering, and evolutionary engineering, are being used to address these challenges and improve yields. researchgate.netnih.govopenaccessjournals.comnih.gov For instance, a systems biology approach was used to re-engineer Escherichia coli for enhanced limonene production, identifying specific gene knockouts and overexpressions that significantly increased yields. researchgate.netnih.govnih.gov These advancements in synthetic biology and metabolic engineering, particularly the strategies employed for optimizing terpene production in microbial cell factories, can be directly applied to enhance this compound yield or engineer the production of novel this compound analogs with potentially altered properties. frontiersin.org
Development of Sustainable Production Methods for this compound and its Derivatives.
The sustainable production of natural products like this compound and its derivatives is becoming increasingly important. Traditional extraction from plants can be inefficient and subject to variations. nih.govnih.gov Chemical synthesis often involves high energy consumption and pollutant emission. nih.gov Biotechnological approaches, particularly utilizing engineered microorganisms, offer a promising alternative for the sustainable supply of valuable compounds. nih.govnih.gov
Microbial biosynthesis provides a more environmentally friendly and potentially more efficient route for producing this compound and its derivatives. nih.gov Research in this area focuses on engineering microbial strains to serve as bio-factories for terpenoid production. nih.govnih.gov This includes optimizing metabolic pathways, enhancing enzyme efficiency, and improving the robustness of the microbial hosts. nih.gov The development of sustainable processes also extends to the production of derivatives, with initiatives focused on transforming supply chains for sustainable sourcing of plant-based derivatives. beiersdorf.comlamberti.com Future research will likely continue to focus on optimizing microbial fermentation processes, exploring alternative host organisms, and developing cost-effective and environmentally sound methods for the production of this compound and its various derivatives.
Q & A
Q. What are the recommended protocols for synthesizing and characterizing Limonol in laboratory settings?
Answer:
- Synthesis : Use citrus-derived extraction (e.g., Citrus medica) with Soxhlet apparatus (ethanol/hexane solvent systems) . For synthetic routes, employ terpene cyclization under controlled pH (e.g., acid catalysis) and inert atmospheres to avoid oxidation .
- Characterization : Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) and confirm structural integrity using H/C NMR (key peaks: δ 1.6 ppm for methyl groups; δ 5.3 ppm for olefinic protons) .
- Storage : Preserve at -20°C in amber vials under nitrogen to prevent photodegradation .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Answer:
Q. What analytical methods are optimal for quantifying this compound in plant extracts?
Answer:
| Method | Parameters | Advantages |
|---|---|---|
| HPLC | C18 column, flow rate 1 mL/min, 210 nm UV | High specificity for terpenoids |
| GC-MS | DB-5 column, splitless injection, EI mode | Detects volatile derivatives |
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data for this compound across studies?
Answer:
- Replication : Repeat assays (e.g., antimicrobial disc diffusion) with standardized inoculum sizes (1×10⁶ CFU/mL) and solvent controls (DMSO ≤ 1%) .
- Analytical Validation : Cross-check compound identity via HRMS (e.g., m/z 290.1984 [M+H]⁺ for this compound) to rule out impurities .
- Statistical Models : Use mixed-effects regression to account for inter-lab variability (e.g., equipment sensitivity) .
Q. What experimental designs are suitable for elucidating this compound’s mechanistic pathways in vitro?
Answer:
- Target Identification : Perform molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., 3LKS for cyclooxygenase) .
- Pathway Analysis : Use RNA-seq on treated cell lines (e.g., HepG2) to identify differentially expressed genes (fold-change ≥ 2, p < 0.05) .
- Dose-Response : Apply logarithmic concentration ranges (0.1–100 μM) to calculate IC₅₀ values via nonlinear regression .
Q. How can structural optimization of this compound derivatives improve bioactivity?
Answer:
- SAR Studies : Modify the hydroxyl group (e.g., acetylation) and evaluate cytotoxicity (MTT assay) and solubility (shake-flask method) .
- Computational Screening : Use QSAR models (DRAGON descriptors) to predict ADMET properties .
- Synthetic Routes : Optimize yields via microwave-assisted synthesis (60°C, 20 min) .
Q. What methodologies are critical for studying this compound’s synergistic effects with other phytochemicals?
Answer:
- Combinatorial Testing : Use checkerboard assays (e.g., fractional inhibitory concentration index) to identify synergies (FICI ≤ 0.5) .
- Isobolographic Analysis : Plot dose-response curves for this compound and co-compounds (e.g., curcumin) to calculate additive/synergistic thresholds .
- Omics Integration : Combine metabolomics (LC-QTOF-MS) and transcriptomics to map multi-target interactions .
Data Handling & Publication Guidelines
Q. How should contradictory spectral data for this compound be resolved in publications?
Answer:
Q. What are the best practices for presenting this compound’s bioactivity data in manuscripts?
Answer:
- Tables : Include IC₅₀ values, confidence intervals, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Figures : Use heatmaps for dose-response trends and avoid overcrowding structures (max 2–3 per graphic) .
- Ethics : Disclose cell line authentication (STR profiling) and animal ethics approval codes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
